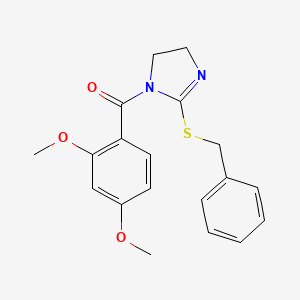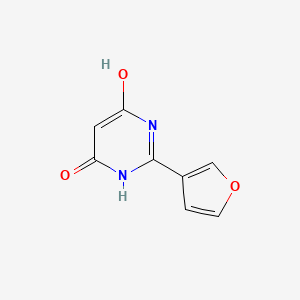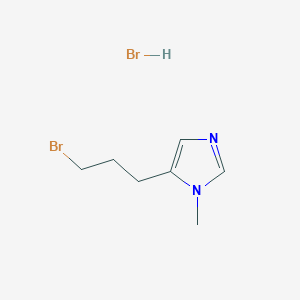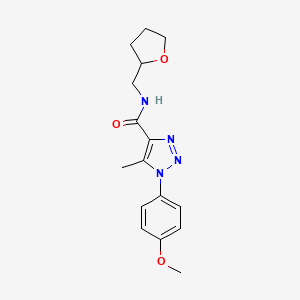![molecular formula C17H12BrN3O3S B2643665 (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865175-40-2](/img/structure/B2643665.png)
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of functional groups such as nitro, allyl, and bromobenzamide in its structure makes it a versatile molecule for various chemical reactions and applications.
Aplicaciones Científicas De Investigación
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and anticancer properties. It has shown cytotoxic activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole core using a mixture of concentrated nitric acid and sulfuric acid.
Allylation: The allyl group is introduced through an allylation reaction, which can be carried out using allyl bromide in the presence of a base such as potassium carbonate.
Bromination: The bromine atom is introduced by brominating the benzamide derivative using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Final Coupling: The final step involves coupling the brominated benzamide with the nitrobenzothiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium dithionite.
Substitution: Sodium azide for azidation, followed by Staudinger reduction to form amines.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt bacterial cell membranes.
Anticancer Activity: It can induce apoptosis in cancer cells by interacting with cellular proteins and DNA, leading to cell cycle arrest and programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol: Exhibits pesticidal properties.
Uniqueness
(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity. Its nitro, allyl, and bromobenzamide groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-bromo-N-(6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQOJFUIBPRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Amino-1,2-dimethyl-5-[(phenylamino)methyl]pyrimidin-1-ium perchlorate](/img/structure/B2643583.png)

![trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2643585.png)
![2-[(3-Chlorophenyl)carbamoylamino]-3-methylbutanoic acid](/img/structure/B2643586.png)




![2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2643596.png)
![5-bromo-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2643597.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2643598.png)

![N-[2-(Methanesulfonamidomethyl)phenyl]prop-2-enamide](/img/structure/B2643601.png)
![N-{[5-(butylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2643602.png)
